molecular formula C24H30ClNO3 B143905 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride CAS No. 128864-81-3

1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride

Cat. No. B143905
M. Wt: 416 g/mol
InChI Key: BIUXAAMNRFBBRC-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride, also known as PBPEH, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. PBPEH is a synthetic compound that belongs to the class of piperidinols, which are known for their analgesic and anti-inflammatory properties.

Mechanism Of Action

1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride exerts its analgesic effects by binding to the mu-opioid receptor, which is located in the brain and spinal cord. This binding activates a cascade of events that ultimately leads to the inhibition of pain signals. 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.

Biochemical And Physiological Effects

1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride can reduce pain sensitivity in animal models of pain. 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has also been shown to reduce inflammation in animal models of inflammation. In addition, 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has been shown to have a low potential for abuse and addiction, which makes it an attractive alternative to traditional opioid analgesics.

Advantages And Limitations For Lab Experiments

1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride also has a high affinity for the mu-opioid receptor, which makes it a potent analgesic. However, 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has some limitations for lab experiments. It has a short half-life, which means that it may need to be administered frequently to maintain its effects. In addition, 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal studies to humans.

Future Directions

There are several future directions for research on 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride. One area of research could be to investigate the potential use of 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride as a treatment for chronic pain. Another area of research could be to investigate the potential use of 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride as a treatment for inflammation-related diseases, such as rheumatoid arthritis. Finally, future research could focus on developing new analogs of 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride that have improved pharmacokinetic properties and potency.

Synthesis Methods

1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride can be synthesized using a multi-step process that involves the reaction of 4-phenyl-2-butanone with phenyl magnesium bromide to form 4-phenyl-3-buten-2-one. The resulting compound is then reacted with phenoxyacetyl chloride to form 1-(4-phenoxy-2-butenyl)-4-phenyl-4-piperidinol. Finally, the piperidinol is esterified with propanoic acid to form 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride.

Scientific Research Applications

1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has been the subject of scientific research due to its potential applications as an analgesic and anti-inflammatory agent. Studies have shown that 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has a high affinity for the mu-opioid receptor, which is responsible for pain relief. 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

128864-81-3

Product Name

1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride

Molecular Formula

C24H30ClNO3

Molecular Weight

416 g/mol

IUPAC Name

[1-[(E)-4-phenoxybut-2-enyl]-4-phenylpiperidin-4-yl] propanoate;hydrochloride

InChI

InChI=1S/C24H29NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-14H,2,15-20H2,1H3;1H/b10-9+;

InChI Key

BIUXAAMNRFBBRC-RRABGKBLSA-N

Isomeric SMILES

CCC(=O)OC1(CCN(CC1)C/C=C/COC2=CC=CC=C2)C3=CC=CC=C3.Cl

SMILES

CCC(=O)OC1(CCN(CC1)CC=CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CC=CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

synonyms

[1-[(E)-4-phenoxybut-2-enyl]-4-phenyl-4-piperidyl] propanoate hydrochl oride

Origin of Product

United States

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